Potassiumbenzene-1,3,5-tricarboxylate

Description

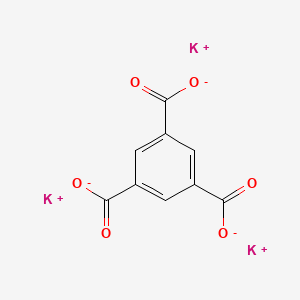

Potassium benzene-1,3,5-tricarboxylate (K-BTC) is a salt derived from benzene-1,3,5-tricarboxylic acid (BTC), where potassium ions (K⁺) coordinate with the deprotonated tricarboxylate ligand. The BTC ligand, a rigid aromatic molecule with three carboxylate groups, enables the formation of porous coordination polymers or metal-organic frameworks (MOFs) when linked with metal nodes. These materials are renowned for their tunable porosity, high surface areas, and diverse applications in gas storage, catalysis, and separation technologies .

Properties

Molecular Formula |

C9H3K3O6 |

|---|---|

Molecular Weight |

324.41 g/mol |

IUPAC Name |

tripotassium;benzene-1,3,5-tricarboxylate |

InChI |

InChI=1S/C9H6O6.3K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;3*+1/p-3 |

InChI Key |

HPLPROFFQFFUCO-UHFFFAOYSA-K |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassiumbenzene-1,3,5-tricarboxylate can be synthesized through several methods. One common approach involves the neutralization of benzene-1,3,5-tricarboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. Techniques such as solvent extraction and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Potassiumbenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylate groups into other functional groups.

Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products: The major products formed from these reactions include various substituted benzene derivatives and reduced forms of the original compound.

Scientific Research Applications

Potassiumbenzene-1,3,5-tricarboxylate has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is employed in the production of catalysts and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassiumbenzene-1,3,5-tricarboxylate involves its ability to form stable complexes with metal ions and other molecules. The carboxylate groups act as ligands, coordinating with metal centers to form stable structures. This property is exploited in catalysis, where the compound serves as a catalyst or a catalyst precursor .

Comparison with Similar Compounds

Calcium Benzene-1,3,5-Tricarboxylate (Ca-BTC)

- Synthesis : Ca-BTC is synthesized hydrothermally using calcium nitrate and BTC ligands, forming a tetragonal structure confirmed by XRD .

- Structure: Exhibits a cubic framework with interconnected organic linkers and calcium nodes, though scaling challenges arise due to sensitivity to reaction conditions .

- Applications: Potential in eco-friendly applications due to controlled porosity, but industrial scalability is hindered by purification difficulties .

- Thermal Stability: Not explicitly reported, but MOFs generally exhibit moderate stability up to 200–300°C depending on metal-ligand bonding .

Copper Benzene-1,3,5-Tricarboxylate (Cu-BTC, HKUST-1)

- Synthesis: Prepared via solvothermal methods, forming a cubic structure with [Cu₂(O₂CR)₄] nodes and 1 nm pores .

- Structure : High surface area (~1,500–2,000 m²/g) and low mass density, ideal for gas adsorption (e.g., C₂H₄/C₂H₆ separation at low pressure) .

- Applications : Widely used in gas storage (methane, hydrogen), catalysis, and as templates for hybrid materials like CuxS–C electrodes .

- Thermal Stability : Stable up to 240°C, with functionalizable pores allowing post-synthetic modifications .

Iron Benzene-1,3,5-Tricarboxylate (Fe-BTC)

Zinc Benzene-1,3,5-Tricarboxylate (Zn-BTC)

Comparative Data Table

Functional and Electronic Comparisons

- Aromatic vs. Aliphatic Systems: The BTC ligand’s π-system enhances interactions with cationic species (e.g., cobaltocenium) compared to non-aromatic analogs like cyclohexanetricarboxylate, suggesting K-BTC could exhibit similar affinity-driven behaviors .

- Gas Adsorption : Cu-BTC outperforms Fe-BTC in ethylene/ethane separation due to optimized pore chemistry, while Fe-BTC shows unique hydrogen binding .

- Synthetic Flexibility : Ca-BTC and Cu-BTC highlight the trade-off between structural control (achieved via hydrothermal synthesis) and scalability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.